2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline and thiophene fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of Boc-tetramic acid with benzylidenemalononitrile using bifunctional noncovalent organocatalysts . The reaction proceeds through a Michael addition followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for potential oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.
Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds .
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups makes it a versatile scaffold for drug design .
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate
- 2-amino-4H-benzo[b]pyrans
- Cyanoacetanilide derivatives
Uniqueness
What sets 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its fused ring system combining quinoline and thiophene structures. This unique arrangement provides distinct electronic and steric properties, making it a valuable scaffold for developing new compounds with specific biological activities .
Properties
Molecular Formula |
C26H24N4OS |
---|---|
Molecular Weight |
440.6g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H24N4OS/c27-14-18-17-10-5-2-6-13-22(17)32-26(18)30-20-11-7-12-21(31)24(20)23(19(15-28)25(30)29)16-8-3-1-4-9-16/h1,3-4,8-9,23H,2,5-7,10-13,29H2 |
InChI Key |
XJUYGWMEUGOOOV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4 |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4 |
Origin of Product |
United States |
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